2-Bromo-4-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide [], a medication used to treat prostate cancer. It belongs to the class of organic compounds known as benzamides, characterized by a benzene ring attached to an amide group. In scientific research, this compound is primarily recognized for its role as a precursor in pharmaceutical synthesis.
One reported method for synthesizing 2-Bromo-4-fluoro-N-methylbenzamide involves a substitution reaction []. This reaction uses 2-bromo-4-fluoro benzamide and 2-amino-isobutyric acid as starting materials. The reaction is catalyzed by cuprous halide with the assistance of a nitrogen-containing ligand, such as proline, o-phenanthroline, 8-hydroxy quinoline, metformin, or 1,8-diazabicycloundec-7-ene, and an acid-binding agent.
The primary application of 2-Bromo-4-fluoro-N-methylbenzamide is as a crucial intermediate in synthesizing Enzalutamide []. This medication is utilized in the treatment of prostate cancer, specifically targeting the androgen receptor signaling pathway. This pathway plays a crucial role in the growth and survival of prostate cancer cells. Enzalutamide acts by inhibiting the binding of androgens, like testosterone and dihydrotestosterone, to the androgen receptor, ultimately suppressing tumor growth.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6